molecular formula C14H17N3O2S B2671181 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-3-carboxamide CAS No. 1706080-09-2

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-3-carboxamide

Cat. No.: B2671181
CAS No.: 1706080-09-2
M. Wt: 291.37
InChI Key: QZJSMKHGZJHTHD-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a thiophene ring, and an oxane moiety, making it a versatile molecule for various applications.

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in the treatment of various diseases, given the wide range of activities exhibited by its parent compound, THTP .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(oxan-4-yl)methanamine
  • 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine

Uniqueness

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-14(12-3-6-20-10-12)16-13-7-15-17(9-13)8-11-1-4-19-5-2-11/h3,6-7,9-11H,1-2,4-5,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJSMKHGZJHTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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